molecular formula C16H17N3O3 B2702788 (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid CAS No. 866156-92-5

(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid

Cat. No.: B2702788
CAS No.: 866156-92-5
M. Wt: 299.33
InChI Key: MQRCBOZTSHCAKE-QPJJXVBHSA-N
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Description

(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is an organic compound characterized by its complex structure, which includes a pyrazine ring, an ethoxy group, and a propenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid typically involves multiple steps:

  • Formation of the Pyrazine Derivative: : The initial step involves the synthesis of the pyrazine derivative. This can be achieved through the reaction of 2-chloropyrazine with methylamine under basic conditions to yield 2-(methylamino)pyrazine.

  • Ether Formation: : The next step involves the formation of the ether linkage. This is done by reacting 2-(methylamino)pyrazine with 4-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form 4-{2-[methyl(2-pyrazinyl)amino]ethoxy}benzaldehyde.

  • Aldol Condensation: : The final step is an aldol condensation reaction between 4-{2-[methyl(2-pyrazinyl)amino]ethoxy}benzaldehyde and malonic acid in the presence of a base like sodium ethoxide. This reaction yields this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the aldol condensation step to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid can undergo oxidation reactions, particularly at the propenoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced at the double bond of the propenoic acid group using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The pyrazine ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Saturated carboxylic acids.

    Substitution: Nitro derivatives of the pyrazine ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (E)-3-(4-{2-[ethyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is unique due to the presence of the pyrazine

Properties

IUPAC Name

(E)-3-[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19(15-12-17-8-9-18-15)10-11-22-14-5-2-13(3-6-14)4-7-16(20)21/h2-9,12H,10-11H2,1H3,(H,20,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRCBOZTSHCAKE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=CC(=O)O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C/C(=O)O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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